molecular formula C7H3BrF3NO2 B1375959 2-Bromo-5-(trifluoromethyl)isonicotinic acid CAS No. 823222-03-3

2-Bromo-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B1375959
CAS No.: 823222-03-3
M. Wt: 270 g/mol
InChI Key: WHSHCWILIXJEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.01 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinic acid typically involves the bromination of 5-(trifluoromethyl)isonicotinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)isonicotinic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Biological Activity

2-Bromo-5-(trifluoromethyl)isonicotinic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This compound features a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article reviews the synthesis, biological activity, and structural characteristics of this compound, supported by various studies.

Synthesis

The synthesis of this compound typically involves halogenation and subsequent functionalization of isonicotinic acid derivatives. The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution reactions. For instance, one approach utilizes the carboxylation reaction of 2-bromo-5-trifluoromethoxypyridine to yield the desired compound with high efficiency .

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, such as this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a promising candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve the activation of caspase pathways and the inhibition of cell proliferation .

Case Study: Antitumor Effects
In a study examining the effects of various isonicotinic acid derivatives on human cancer cell lines, it was found that this compound exhibited a notable reduction in cell viability at concentrations above 50 µM. This effect was attributed to increased oxidative stress and mitochondrial dysfunction in cancer cells .

Structural Characteristics

The structural analysis of this compound reveals significant hydrogen bonding interactions that contribute to its biological activity. The presence of the trifluoromethyl group enhances electron-withdrawing characteristics, which may improve binding affinity to biological targets .

Table 2: Structural Features of this compound

FeatureDescription
Molecular FormulaC₆H₄BrF₃N₃O₂
Crystal StructureMonohydrate with a water-bridged hydrogen-bonding network
Bond LengthsN—C bonds: ~1.34 Å; C—F bonds: ~1.33 Å

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSHCWILIXJEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70838539
Record name 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70838539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-03-3
Record name 2-Bromo-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823222-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70838539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.